molecular formula C24H21ClN2O6 B304142 ethyl 2-amino-4-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No. B304142
M. Wt: 468.9 g/mol
InChI Key: NCKKYHWAKQSZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, commonly known as 'chromene', is a synthetic compound that has gained significant attention in the scientific community due to its diverse range of applications. Chromene is a heterocyclic compound that belongs to the family of coumarins. It possesses a unique chemical structure that makes it an attractive candidate for pharmaceutical and medicinal research.

Mechanism of Action

The exact mechanism of action of chromene is not fully understood. However, studies have shown that it can modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation. Chromene has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Chromene has been shown to exert a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Chromene has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, it has been shown to possess neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using chromene in lab experiments is its ease of synthesis and availability. Chromene is a relatively inexpensive compound that can be synthesized in large quantities. However, one of the limitations of using chromene in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several potential future directions for research involving chromene. One area of interest is its potential use in the treatment of neurodegenerative disorders. Chromene has been shown to possess neuroprotective effects and improve cognitive function, making it a promising candidate for further investigation. Another potential area of research is its use in the treatment of viral infections. Chromene has been shown to possess antiviral properties and may be useful in the development of new antiviral drugs. Finally, chromene may also have potential applications in the field of materials science, as its unique chemical structure may make it useful in the development of new materials with specific properties.

Synthesis Methods

The synthesis of chromene involves multiple steps, including the condensation of 4-chloro-3-nitrobenzaldehyde with malonic acid in the presence of piperidine, followed by cyclization with ethyl acetoacetate and ammonium acetate. The final step involves the reduction of the nitro group to an amino group using sodium dithionite. The yield of the reaction is typically between 50-60%.

Scientific Research Applications

Chromene has been extensively studied for its potential use as a therapeutic agent. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. Chromene has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

Product Name

ethyl 2-amino-4-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Molecular Formula

C24H21ClN2O6

Molecular Weight

468.9 g/mol

IUPAC Name

ethyl 2-amino-4-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C24H21ClN2O6/c1-2-32-24(29)22-20(14-8-9-16(25)17(10-14)27(30)31)21-18(28)11-15(12-19(21)33-23(22)26)13-6-4-3-5-7-13/h3-10,15,20H,2,11-12,26H2,1H3

InChI Key

NCKKYHWAKQSZLH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)CC(C2)C4=CC=CC=C4)N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)CC(C2)C4=CC=CC=C4)N

Origin of Product

United States

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